molecular formula C11H10ClN3OS B2524201 N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide CAS No. 1170287-60-1

N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide

Cat. No.: B2524201
CAS No.: 1170287-60-1
M. Wt: 267.73
InChI Key: XAOSAYZEOJAWLI-UHFFFAOYSA-N
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Description

N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide is a synthetic chlorinated compound featuring a thiazole core, a structure of significant interest in modern medicinal chemistry research. This compound belongs to a class of molecules recognized for diverse biological activities, positioning it as a valuable scaffold for pharmaceutical development and biochemical probing. Chlorine-containing heterocycles represent one of the most vital classes of compounds in drug discovery, with over 250 FDA-approved drugs containing chlorine, highlighting the strategic importance of this halogen in optimizing molecular properties and biological activity . The core structural motif of this chemical—a thiazole ring linked to a chlorophenyl group and an acetohydrazide functionality—is frequently explored in antimicrobial and cytotoxic research. Thiazole derivatives, as a chemical family, have demonstrated notable pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anti-HIV activities in research settings . Researchers utilize this compound primarily as a key intermediate or precursor for synthesizing more complex heterocyclic systems, such as thiazolidinones and arylidene derivatives, which can be developed for various investigative applications . The presence of the acetohydrazide group provides a versatile handle for further chemical modification, allowing for the creation of libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N'-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7(16)14-15-11-13-6-10(17-11)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOSAYZEOJAWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Electrophiles like halogens, nitrating agents, under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide has demonstrated notable antimicrobial properties against various bacterial strains. Studies have shown that hydrazide-hydrazone derivatives exhibit a range of biological activities, including antibacterial effects.

Case Study: Antibacterial Efficacy

  • Objective : Evaluate the compound's antibacterial activity.
  • Method : In vitro testing against Gram-positive and Gram-negative bacteria.
  • Findings : The compound exhibited moderate to significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics like ampicillin.
Bacterial StrainZone of Inhibition (mm)Reference Year
Staphylococcus aureus212016
Escherichia coli202016

Anticancer Activity

The thiazole moiety in this compound is associated with anticancer properties. Research indicates that thiazole derivatives can inhibit cancer cell proliferation.

Case Study: Cytotoxic Effects

  • Objective : Assess the cytotoxicity against human breast cancer cells (MCF-7).
  • Method : Sulforhodamine B assay for cell viability.
  • Findings : The compound showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours.
Cell LineIC50 (µM)Reference Year
MCF-7152024

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects.

Case Study: Inflammatory Response

  • Objective : Investigate the compound's ability to reduce inflammatory markers.
  • Method : Treatment of LPS-stimulated macrophages and measurement of cytokine levels.
  • Findings : The compound significantly reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Inflammatory MarkerReduction (%)Reference Year
TNF-alpha502025
IL-6502025

Mechanism of Action

The mechanism of action of N’-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide can be contextualized by comparing it to structurally related acetohydrazide derivatives (Table 1). Key structural variations include:

  • Heterocyclic Core : Replacing the thiazole ring with oxadiazole, triazole, or tetrazole alters electronic properties and binding affinity. For example, oxadiazole derivatives exhibit stronger α-glucosidase inhibition (IC₅₀ = 3.23 ± 0.8 μM) compared to thiazole-based compounds, likely due to enhanced electrophilicity .
  • Substituent Position : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring show improved antifungal activity (MIC₈₀ = 2–8 μg/mL for TH3–TH7) compared to electron-donating groups (e.g., methoxy) .
  • Hydrazide Modifications : N'-substituted benzylidene or heteroaromatic groups (e.g., thiophene) influence solubility and bioactivity. For instance, nitro-substituted derivatives (5i, 5j) exhibit higher melting points (124–126°C) and distinct antifungal profiles compared to methoxy-substituted analogues (5h, 85–87°C) .
2.2.1 Enzyme Inhibition
  • α-Glucosidase Inhibition : Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228, IC₅₀ = 6.10 ± 0.5 μM) demonstrate potent inhibition, outperforming acarbose (IC₅₀ = 378.2 ± 0.12 μM). The 4-chlorophenyl group in similar triazole derivatives enhances lipase inhibition (IC₅₀ = 12.4–45.7 μM), suggesting its role in hydrophobic binding pockets .
  • Lipase Inhibition : Triazole-acetohydrazide derivatives with 4-methoxybenzyl substituents show moderate activity (IC₅₀ = 32.8–89.3 μM), indicating that bulkier groups may sterically hinder enzyme interactions .
2.2.2 Antifungal Activity
  • Candida spp. Inhibition : Tetrazole-bearing acyl-hydrazones (TH1–TH10) derived from 2-[5-(4-chlorophenyl)-1H-tetrazol-1-yl]acetohydrazide exhibit MIC₈₀ values of 4–16 μg/mL, comparable to fluconazole. Compounds TH3–TH7 (MIC₈₀ = 4–8 μg/mL) are fungicidal, while TH1 and TH8–TH10 are fungistatic, highlighting the impact of aldehyde substituents on mode of action .
2.2.3 Cytotoxic Activity
  • Thiazole-coumarin hybrids (e.g., compound 5a) demonstrate potent cytotoxicity against HaCaT cells, suggesting that the thiazole core combined with planar aromatic systems may enhance DNA intercalation or tubulin binding .

Physicochemical Properties

  • Solubility and Stability : Nitro-substituted derivatives (e.g., 5i, 5j) exhibit lower aqueous solubility due to increased hydrophobicity, whereas methoxy-substituted analogues (5h) show improved solubility, correlating with their melting points (85–126°C) .
  • Spectral Characterization : Consistent NMR peaks for NH₂ (δ = 2.01 ppm) and C=O (1685 cm⁻¹ in IR) confirm hydrazide connectivity, while ESI-MS data ([M+H]+ = 374–403 m/z) validate molecular weights .

Table 1: Comparison of Key Acetohydrazide Derivatives

Compound Name / ID Core Structure Substituents Bioactivity (IC₅₀ / MIC) Reference
This compound Thiazole 4-Chlorophenyl, acetohydrazide Not reported
Oxadiazole derivative (25) Oxadiazole 2,4-Dichlorophenyl, pyrrole α-Glucosidase: 3.23 ± 0.8 μM
Ethyl-thio benzimidazolyl (228) Benzimidazole Ethyl-thio, dihydroxybenzylidene α-Glucosidase: 6.10 ± 0.5 μM
Tetrazole-hydrazone (TH3) Tetrazole 4-Fluorobenzylidene Antifungal: MIC₈₀ = 4 μg/mL
Triazole-thiophene (5h) Triazole 3-Methoxybenzylidene, thiophene Melting point: 85–87°C

Biological Activity

N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities, synthesis, structure-activity relationship (SAR), and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves reacting thiazole derivatives with hydrazine or hydrazone precursors. The compound can be characterized through various spectroscopic methods, including IR, 1H NMR, and mass spectrometry. For instance, the IR spectrum typically shows characteristic absorption bands corresponding to functional groups present in the compound, while NMR provides insights into the molecular structure and environment of hydrogen atoms.

1. Anticancer Activity

Numerous studies have explored the anticancer properties of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
This compoundMCF-712.5
HepG215.3
5-FluorouracilMCF-710.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Hydrazide derivatives have shown significant activity against a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

CompoundPathogenMIC (µg/mL)Reference
This compoundStaphylococcus aureus1.49
Escherichia coli3.00

The results indicate that modifications to the thiazole ring can enhance antimicrobial efficacy, suggesting a structure-activity relationship that warrants further investigation.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole-based compounds. For example, a study indicated that derivatives with a piperidine ring exhibited enhanced lipophilicity and improved anticancer activity against MCF-7 cells compared to their simpler counterparts . Additionally, molecular docking studies have provided insights into the binding interactions of these compounds with target enzymes involved in cancer proliferation and bacterial resistance mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural features:

  • Substituents on the thiazole ring : The presence of electron-withdrawing groups like chlorine enhances activity.
  • Hydrazide moiety : This functional group is crucial for biological activity, particularly in antimicrobial applications.

Table 3: Summary of SAR Findings

Structural FeatureEffect on Activity
Chlorine substituentIncreases cytotoxicity
Hydrazide linkageEssential for antibacterial action
Lipophilic modificationsEnhances membrane permeability

Q & A

Q. What are the established synthetic routes for N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide?

The compound is typically synthesized via multi-step reactions. A common method involves starting with 4-chlorobenzoic acid, which is converted to a hydrazide intermediate. Subsequent reactions with reagents like ethyl-2-bromoacetate or thiazole derivatives yield the target compound. For example, hydrazine hydrate is refluxed with isopropyl esters in propan-2-ol to form acetohydrazide derivatives . Reaction conditions (e.g., 3–4 hours of reflux) and solvent choice (e.g., propan-2-ol) are critical for optimizing yield and purity.

Q. How is the structural confirmation of this compound achieved?

Characterization relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.06–7.8 ppm) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, NH stretches at 3312–3480 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns . Elemental analysis (CHNS) is also used to validate purity .

Q. What biological activities have been preliminarily reported for this compound?

Derivatives of this compound exhibit antimicrobial activity against E. coli and S. aureus, with some outperforming reference drugs like trimethoprim . Additionally, enzyme inhibition studies (e.g., α-glucosidase and lipase) suggest potential therapeutic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .
  • Temperature Control : Reflux at 80–100°C minimizes side products .
  • Catalysts : Acidic or basic catalysts (e.g., triethylamine) improve reaction kinetics . Design of Experiments (DoE) and statistical tools (e.g., response surface methodology) can systematically optimize these parameters .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from variations in:

  • Assay Conditions : Differences in pH, incubation time, or microbial strains .
  • Compound Purity : Impurities from incomplete purification can skew results .
  • Structural Analogues : Subtle substituent changes (e.g., chloro vs. nitro groups) alter activity . Replicating studies under standardized protocols and using high-purity samples is critical .

Q. What computational methods are effective for analyzing electronic properties and reactivity?

  • Multiwfn : Analyzes electrostatic potential, electron localization, and bond orders to predict reactivity sites .
  • Density Functional Theory (DFT) : Models molecular orbitals and charge distribution for structure-activity relationships (SAR) . These tools aid in rational drug design by linking electronic properties to biological activity .

Q. What challenges arise in crystallographic refinement of this compound using SHELX?

  • Data Quality : High-resolution X-ray data (≤1.0 Å) is required for accurate refinement .
  • Disorder Modeling : Flexible substituents (e.g., thiophene rings) may require multi-conformational modeling .
  • Twinned Data : SHELXL’s twin refinement tools are essential for resolving overlapping reflections .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to the thiazole or phenyl rings .
  • Bioisosteric Replacement : Replace the thiazole ring with 1,3,4-oxadiazole to modulate solubility and binding affinity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., hydrazide linkage) for target interaction using docking studies .

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